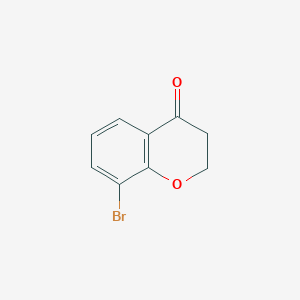

8-Bromochroman-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCRUZREBSOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610538 | |

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204377-88-8 | |

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromochroman 4 One and Its Analogues

Direct Synthesis of 8-Bromochroman-4-one

The direct synthesis of this compound primarily involves the electrophilic bromination of a chroman-4-one precursor. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring, namely the activating ether oxygen and the deactivating carbonyl group.

Electrophilic aromatic substitution is the most common strategy for introducing a bromine atom onto the benzene (B151609) ring of chroman-4-one. The ether oxygen at position 1 is an activating, ortho-, para- directing group, while the carbonyl group at position 4 is a deactivating, meta- directing group. Their combined influence directs incoming electrophiles, such as bromine, primarily to the 6- and 8-positions.

Common brominating agents used for this purpose include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). nih.govacs.org The choice of reagent and reaction conditions (e.g., solvent, temperature, catalyst) can influence the yield and the ratio of isomers formed. For instance, the synthesis of 6,8-dibromo-2-pentylchroman-4-one highlights that multiple brominations are feasible under certain conditions. acs.org

| Brominating Agent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (e.g., AIBN) or light | Frequently used for both aromatic and allylic bromination. |

| Copper(II) Bromide (CuBr₂) | Reflux in solvents like ethyl acetate (B1210297)/chloroform (B151607) | Effective for brominating ketones at the α-position and on the aromatic ring. acs.org |

| Pyridinium tribromide (Py·Br₃) | Various organic solvents | A solid, safer alternative to liquid bromine for handling. acs.org |

Achieving high regioselectivity for the 8-position over the more electronically favored 6-position can be challenging. However, specific strategies can be employed to enhance the formation of the desired 8-bromo isomer. One approach involves the use of blocking groups to prevent reaction at other positions. Another strategy relies on carefully controlling reaction conditions. The use of ionic liquids as solvents in conjunction with copper halides has been shown to afford high regioselectivity in the halogenation of anilines, suggesting a potential avenue for controlling the bromination of chromanones. nih.gov

Furthermore, ortho-lithiation followed by bromination offers a powerful, albeit indirect, method for regioselective synthesis. Highly regioselective bromination and ortho-lithiation reactions have been exploited to achieve the functionalization of arene intermediates in the synthesis of chroman-4-one derivatives. acs.org

Synthesis of Chroman-4-one Derivatives with Bromine at Other Positions (e.g., 3-Bromochroman-4-one (B190138), 7-Bromochroman-4-one)

The synthesis of chroman-4-ones with bromine at positions other than C8 requires distinct synthetic routes, often starting from different precursors.

The synthesis of 3-Bromochroman-4-one is typically achieved by the α-bromination of chroman-4-one. One effective method involves reacting chroman-4-one with copper(II) bromide in a mixture of chloroform and ethyl acetate. researchgate.netnih.gov The reaction is refluxed for several hours under an inert atmosphere, yielding the pure product in high yield (86%). researchgate.netnih.gov This compound is a valuable intermediate but can readily eliminate hydrogen bromide to form the corresponding chromone (B188151). scispace.com An alternative method uses Pyridinium tribromide (Py·Br₃) as the brominating agent to convert a 2-substituted chroman-4-one into the corresponding 3-bromo derivative. acs.org

The synthesis of 7-Bromochroman-4-one (B108298) generally involves building the heterocyclic ring from a pre-brominated aromatic precursor. A widely reported method is the acid-catalyzed cyclization of 3-(3-bromophenoxy)propionic acid. chemicalbook.com This reaction uses acid-activated montmorillonite (B579905) K-10 clay in refluxing toluene (B28343) to achieve intramolecular Friedel-Crafts acylation, affording the product in high yield (85%). chemicalbook.com Another route involves the hydrogenation of 7-bromo-chromone using Wilkinson's catalyst (Rh(PPh₃)₃Cl) under hydrogen pressure, which provides 7-bromochroman-4-one with a yield of 79.8%. chemicalbook.com

| Compound | Synthetic Method | Key Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromochroman-4-one | α-Bromination | Chroman-4-one, Copper(II) bromide | Chloroform/Ethyl acetate | 86% | researchgate.netnih.gov |

| 7-Bromochroman-4-one | Cyclization of 3-aryloxypropionic acid | 3-(3-bromophenoxy)propionic acid, Montmorillonite K-10 | Toluene | 85% | chemicalbook.com |

| 7-Bromochroman-4-one | Hydrogenation of chromone | 7-Bromo-benzopyrone, H₂, Wilkinson's catalyst | Ethanol | 79.8% | chemicalbook.com |

Asymmetric Synthesis Approaches to Chiral Brominated Chromanones

The development of asymmetric methods to synthesize chiral chromanones is of great interest, as these scaffolds are present in many biologically active natural products. chim.it These strategies can be broadly categorized into organocatalytic and transition metal-catalyzed methods.

Organocatalysis offers a metal-free approach to the enantioselective synthesis of chiral molecules. oaepublish.com For chromanones, these methods often involve the asymmetric conjugate addition or cascade reactions of prochiral substrates. researchgate.net

Jørgensen–Hayashi-type catalysts, which are chiral diarylprolinol silyl (B83357) ethers, have been effectively used in the Michael addition to alkynals, a strategy that could be adapted for synthesizing axially chiral styrenes. beilstein-journals.org Similarly, quinine-derived thiourea (B124793) catalysts can activate substrates through hydrogen bonding, enabling highly enantioselective inter- and intramolecular Michael cycloaddition reactions to construct complex chiral frameworks. oaepublish.com These strategies could be applied to substrates bearing a bromine atom, allowing for the synthesis of enantioenriched brominated chromanones. The development of organocatalytic cascade reactions provides a powerful tool for the rapid construction of complex chiral spirolactone skeletons fused to a chromanone ring. oaepublish.com

Transition metal catalysis provides a diverse and powerful toolkit for asymmetric synthesis. mdpi.com Various metals, including palladium, rhodium, cobalt, and copper, have been employed to construct chiral chromanone frameworks. researchgate.net

Palladium: Trost's Asymmetric Allylic Alkylation (AAA), a palladium-catalyzed reaction, represents a key strategy for the enantioselective synthesis of flavanones and chromanones. researchgate.net

Rhodium and Ruthenium: Chiral rhodium complexes have been used for the catalytic addition of arylboronic acids to coumarin (B35378) substrates. chim.it Ruthenium catalysts can be used for the asymmetric reduction of chromones to yield enantioenriched chromanols, which are precursors to chromanones. chim.it

Cobalt: Metalloradical catalysis using cobalt(II) complexes has enabled asymmetric radical bicyclization processes to stereoselectively construct chiral chromanones bearing fused cyclopropanes. nih.gov

Vanadium: In a notable example of strategic synthesis, a vanadium(V)-mediated oxidative coupling was used for the asymmetric synthesis of gonytolide A, a chromanone lactone dimer. nih.gov An ortho-bromine atom was employed as a temporary blocking group to direct the coupling to the desired para-position and to facilitate a kinetic resolution, underscoring the utility of halogenation in complex asymmetric synthesis. nih.gov

| Catalytic System | Metal/Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Jørgensen–Hayashi Catalyst (Chiral Amine) | Michael Addition | Enamine/iminium activation for conjugate additions. | beilstein-journals.org |

| Organocatalysis | Quinine-derived Thiourea | Michael Cycloaddition | Hydrogen-bond-donating catalysis. | oaepublish.com |

| Transition Metal | Palladium (Pd) | Asymmetric Allylic Alkylation (AAA) | Forms chiral C-C bonds. | researchgate.net |

| Transition Metal | Cobalt (Co) | Radical Bicyclization | Stereoselective construction of fused rings. | nih.gov |

| Transition Metal | Vanadium (V) | Oxidative Coupling | Use of bromine as a blocking group for regiocontrol. | nih.gov |

Stereoselective Synthesis of Enantiopure Bromochromanone Building Blocks

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities. mdpi.com Methods for achieving enantiopure compounds can be broadly categorized into the separation of racemic mixtures and asymmetric synthesis. slideshare.net Asymmetric synthesis, which creates a new chiral center with a preference for one stereoisomer, is often the more efficient approach. slideshare.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromanones and their derivatives. researchgate.net For instance, an organocatalyzed asymmetric cascade oxa-Michael addition of 2-hydroxychalcones can produce flavanones with high enantioselectivity. researchgate.net This method offers a direct route to chiral chromanone frameworks. While not specific to this compound, these organocatalytic methods, including those utilizing squaramide catalysts for domino reactions or chiral triazolium salts for intramolecular Stetter reactions, provide a foundational strategy that could be adapted for the synthesis of enantiopure brominated analogues. organic-chemistry.orgrsc.org

Biocatalysis offers another highly effective strategy for producing enantiopure chiral building blocks under mild and environmentally friendly conditions. dss.go.thacsgcipr.org The use of microbial whole cells or isolated enzymes can achieve high enantioselectivity in the reduction of ketones to chiral alcohols, which are valuable intermediates. mdpi.commagtech.com.cn For example, the bioreduction of prochiral ketones using various microorganisms or their enzymes can yield chiral alcohols with high enantiomeric excess (e.e.). magtech.com.cn This approach could be applied to a suitably substituted prochiral precursor to generate an enantiopure intermediate for the synthesis of chiral this compound. The advantages of biocatalysis include high stereoselectivity and the use of aqueous solutions, which minimizes the use of hazardous organic solvents. dss.go.th

Table 1: Comparison of Stereoselective Synthesis Methods

| Methodology | Description | Advantages | Potential Application to this compound |

|---|---|---|---|

| Organocatalysis | Utilizes small organic molecules to catalyze asymmetric reactions. researchgate.net | Metal-free, often mild reaction conditions, high enantioselectivity. researchgate.net | Asymmetric cyclization of a brominated precursor to directly form chiral this compound. |

| Biocatalysis | Employs enzymes or whole microbial cells to perform stereoselective transformations. dss.go.th | High enantioselectivity, mild conditions, environmentally friendly. dss.go.thacsgcipr.org | Enantioselective reduction of a prochiral ketone to a chiral alcohol intermediate for subsequent cyclization. |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ru.nl | High degree of stereocontrol, applicable to a wide range of reactions. ru.nl | Attachment of a chiral auxiliary to a precursor to guide the stereoselective formation of the chromanone ring. |

Green Chemistry Approaches in Bromochromanone Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of chromanone synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.netijcce.ac.ir The synthesis of various chromanone derivatives has been successfully achieved using microwave assistance, for instance, in the cyclization of N-cinnamoylazoles with phenols or in the one-pot synthesis of furo-chromanone scaffolds. researchgate.netdntb.gov.ua This technology could be applied to the cyclization step in the synthesis of this compound, potentially reducing energy consumption and reaction times. For example, a mixture of a 3-aryloxypropionic acid and an acid-activated montmorillonite K-10 catalyst in toluene can be heated to reflux under inert conditions to produce chroman-4-ones. chemicalbook.com The application of microwave heating in such a procedure could further enhance its efficiency.

The use of solid-supported catalysts, such as montmorillonite K-10 clay, aligns with green chemistry principles by facilitating catalyst recovery and reuse, and often leading to cleaner reactions. chemicalbook.com Another green approach is the use of continuous flow chemistry. Flow synthesis offers advantages in terms of safety, scalability, and process control. ccspublishing.org.cnccspublishing.org.cn A three-step continuous flow synthesis has been developed for the preparation of substituted ketones, which are precursors to chromanones. researchgate.net This methodology could be adapted for the synthesis of this compound, allowing for a more controlled and potentially higher-yielding process.

Table 2: Green Chemistry Strategies in Chromanone Synthesis

| Strategy | Description | Advantages | Relevance to this compound Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. researchgate.net | Faster reaction times, increased yields, cleaner reactions. researchgate.netijcce.ac.ir | Acceleration of the intramolecular cyclization to form the chromanone ring. |

| Solid-Supported Catalysts | Employs catalysts immobilized on a solid support, such as clay. chemicalbook.com | Ease of catalyst separation and recycling, reduced waste. chemicalbook.com | Use of montmorillonite K-10 for the cyclization of the corresponding 3-aryloxypropionic acid. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. researchgate.net | Improved safety, scalability, and process control. ccspublishing.org.cnccspublishing.org.cn | Potential for a more efficient and controlled synthesis from starting materials. |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. vnu.edu.vn | Reduced solvent waste, lower environmental impact. vnu.edu.vn | Potential for the direct reaction of starting materials under solvent-free conditions, possibly with microwave irradiation. |

Convergent and Cascade Reaction Strategies in Chromanone Synthesis

Convergent and cascade (or tandem) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a more efficient manner by minimizing the number of separate reaction steps and purifications. 20.210.105rsc.org These approaches are highly desirable from both an economic and environmental perspective.

Cascade reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Several cascade approaches have been developed for the synthesis of chromanone and related structures. For example, a phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction has been used to synthesize 2-chromanone-fused bicycles. rsc.org Another example is the N-heterocyclic carbene (NHC)-catalyzed dual Stetter cascade reaction. organic-chemistry.org

Convergent synthesis involves the preparation of different fragments of a complex molecule separately, which are then joined together in the final stages of the synthesis. A one-pot, three-step cascade sequence, which can be considered a formal [3+3] cycloaddition, has been developed for the synthesis of 2H-chromenes. nih.gov This process involves a Pd(0) catalyzed coupling, an enolization step, and a thermal electrocyclization, all occurring in the same reaction vessel without changing the conditions. nih.gov Such a strategy, if adapted for a brominated substrate, could provide a highly efficient route to this compound analogues.

Base-promoted tandem reactions have also been developed for the synthesis of chromone derivatives. nih.gov These reactions can involve the insertion of carbon-carbon triple bonds into carbon-carbon sigma bonds, leading to the formation of polysubstituted chromones from readily available starting materials. nih.gov The development of similar tandem or cascade strategies specifically for this compound would represent a significant advancement in the synthesis of this important building block.

Chemical Transformations and Reaction Mechanisms of 8 Bromochroman 4 One

Reactivity of the Bromine Moiety

The bromine atom at the C-8 position of the chroman-4-one scaffold is a key functional group that dictates much of its chemical behavior. This halogen atom can be readily displaced or engaged in coupling reactions, providing a gateway to a wide array of substituted chromanone derivatives.

The bromine atom on the aromatic ring of 8-bromochroman-4-one can be substituted by various nucleophiles. ambeed.com These reactions typically proceed via a nucleophilic aromatic substitution mechanism. The electron-withdrawing effect of the carbonyl group in the chromanone ring system can activate the aromatic ring towards nucleophilic attack, although the effect is more pronounced for halogens at the C-6 and C-8 positions.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of the corresponding ether, thioether, and amino derivatives. The reaction conditions often require elevated temperatures and the use of a base to facilitate the substitution process.

For instance, the reaction of this compound with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide would yield 8-methoxychroman-4-one. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a transient Meisenheimer complex, which then eliminates the bromide ion to give the final product.

The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. rammohancollege.ac.in Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. nih.govsigmaaldrich.com The bromine atom provides a reactive handle for a variety of coupling partners.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. mt.comlibretexts.orgnobelprize.org In this reaction, this compound is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mt.comtcichemicals.com

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: libretexts.orgnobelprize.org

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

A variety of aryl, heteroaryl, and vinyl boronic acids can be used, allowing for the introduction of diverse substituents at the 8-position of the chromanone ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. tcichemicals.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Phenylchroman-4-one |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 8-(Thiophen-3-yl)chroman-4-one |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | 8-Vinylchroman-4-one |

This table is illustrative and specific reaction conditions may vary.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the 8-position of the chroman-4-one scaffold. sigmaaldrich.com

Modifications at the Chromanone Ring System

Beyond the reactivity of the bromine moiety, the chromanone ring system itself offers several sites for chemical modification, enabling the synthesis of a diverse library of compounds with potentially interesting biological activities.

The ketone group at the C-4 position is a versatile functional group that can undergo a wide range of chemical transformations. masterorganicchemistry.com

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unr.edu.ar This transformation leads to the formation of 8-bromochroman-4-ol. The stereochemistry of the resulting alcohol can sometimes be controlled by the choice of reducing agent and reaction conditions.

Oximation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding this compound oxime. lookchem.com

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene. By reacting this compound with a phosphorus ylide, a new carbon-carbon double bond can be introduced at the C-4 position.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

While the C-8 position is readily functionalized via the bromine atom, other positions on the chromanone ring can also be modified. gu.se

α-Bromination: The carbon atom adjacent to the carbonyl group (C-3) can be brominated using reagents like N-bromosuccinimide (NBS) or copper(II) bromide. acs.orgresearchgate.net The resulting 3,8-dibromochroman-4-one can then undergo further substitution or elimination reactions.

Aldol (B89426) Condensation: The enolate of this compound, formed by treatment with a suitable base, can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones at the C-3 position. Subsequent dehydration can lead to α,β-unsaturated ketones.

Functionalization at C-2: Introduction of substituents at the C-2 position is more challenging but can be achieved through various synthetic strategies, often involving multi-step sequences. acs.org For example, modifications at the C-2 position have been explored to enhance the biological activity of chroman-4-one derivatives. acs.org

The chromanone ring system can undergo rearrangement reactions leading to ring contraction or expansion, providing access to different heterocyclic scaffolds. wikipedia.orglibretexts.org

Favorskii Rearrangement: α-Haloketones, such as 3-bromo-8-bromochroman-4-one, can undergo a Favorskii rearrangement upon treatment with a base. chemistrysteps.comharvard.edu This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted product, such as an indanecarboxylic acid derivative.

Ring Expansion: While less common, ring expansion reactions can be envisioned. For example, a Tiffeneau-Demjanov rearrangement of a suitable aminomethyl alcohol derived from this compound could potentially lead to a nine-membered heterocyclic ring. libretexts.org

The chemical transformations of this compound highlight its importance as a versatile building block in synthetic organic chemistry. The ability to selectively modify the bromine moiety, the ketone functionality, and other positions on the chromanone ring allows for the creation of a vast array of complex molecules with potential applications in various fields.

Hydrogenation and Reduction Pathways

The carbonyl group at the C-4 position of this compound is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, 8-bromochroman-4-ol. This transformation can be achieved through several synthetic routes, most notably via chemical reduction with hydride reagents or through catalytic hydrogenation.

Chemical Reduction with Sodium Borohydride

A widely used method for the reduction of the ketone in this compound is treatment with sodium borohydride (NaBH₄). This reagent serves as a source of hydride ions (H⁻), which act as nucleophiles. The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon at the C-4 position. aksci.comgu.se This is typically followed by a workup step, often with water or a mild acid, to protonate the resulting alkoxide intermediate, yielding the final alcohol product. gu.se

A specific example involves the reduction of this compound in a methanol (MeOH) solvent. The reaction is stirred at room temperature, providing a straightforward pathway to 8-bromochroman-4-ol. ambeed.com Sodium borohydride is effective for reducing aldehydes and ketones and is favored for its operational simplicity and selectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions. gu.senih.gov

Table 1: Chemical Reduction of this compound :-- | Substrate | Reagent | Solvent | Product | Reaction Conditions | Reference | | this compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 8-Bromochroman-4-ol | 20°C, 1 hour | ambeed.com |

Catalytic Hydrogenation

Catalytic hydrogenation represents an alternative pathway for the reduction of the chromanone system. While specific documented examples for the catalytic hydrogenation of this compound are not prevalent in the reviewed literature, the reaction is well-established for closely related isomers. For instance, 7-bromo-benzopyrone has been successfully hydrogenated to 7-bromochroman-4-one (B108298) using Wilkinson's catalyst (Rh(PPh₃)₃Cl). chemicalbook.com This process selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone. Further reduction of the carbonyl group in chromanone systems can be achieved using catalysts like palladium on carbon (Pd/C). gu.se These reactions highlight the general applicability of catalytic hydrogenation for modifying the chromanone scaffold.

Table 2: Illustrative Catalytic Hydrogenation in a Related Chromanone System :-- | Substrate | Catalyst | Solvent | Product | Reaction Conditions | Yield | Reference | | 7-Bromo-benzopyrone | Rh(PPh₃)₃Cl (4% mol) | Ethanol | 7-Bromochroman-4-one | 0.3 MPa H₂, 70°C, 20 h | 79.8% | chemicalbook.com |

Hydrobromide Elimination Reactions

Hydrobromide elimination is a characteristic reaction of brominated chroman-4-ones, leading to the formation of the corresponding unsaturated chromone (B188151) or chromene structures. However, the feasibility and outcome of this reaction are highly dependent on the position of the bromine atom on the chroman scaffold.

The scientific literature extensively documents that dehydrobromination is a facile and common reaction for 3-bromochroman-4-ones . In these isomers, the bromine atom is located on the carbon adjacent to the carbonyl group (the α-carbon). The presence of the carbonyl group increases the acidity of the proton at C-2, allowing for ready elimination of hydrogen bromide (HBr) in the presence of a base to form a stable, conjugated chromone system. scispace.comgrafiati.comuclan.ac.uk This elimination can occur when treated with alkali or can even be a significant side reaction when attempting nucleophilic substitution at the C-3 position with amines like imidazole. scispace.com

In contrast, for this compound, the bromine atom is attached to the aromatic benzene (B151609) ring. The elimination of HBr from this position to create a double bond within the heterocyclic ring is not a commonly reported or mechanistically favored pathway under standard basic conditions. Such a reaction would require significantly harsher conditions and would proceed through a different mechanism, such as one involving a benzyne (B1209423) intermediate, which has not been specifically documented for this substrate in the context of simple elimination. nih.govmasterorganicchemistry.com Therefore, the characteristic hydrobromide elimination reaction seen in 3-bromo isomers is not a typical transformation for this compound.

Table 3: Hydrobromide Elimination in 3-Bromochroman-4-ones (Illustrative Example) :-- | Substrate Type | Reagents/Conditions | Product Type | Observations | Reference | | 3-Bromochroman-4-ones | Alkali or amines (e.g., imidazole) in DMF | Chromones | Readily eliminates HBr; can be a competing side reaction during nucleophilic substitution. | scispace.com |

Mentioned Compounds

:-- | Compound Name | | this compound | | 8-Bromochroman-4-ol | | Sodium borohydride | | Methanol | | 7-Bromo-benzopyrone | | 7-Bromochroman-4-one | | Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride) | | Palladium on carbon | | 3-Bromochroman-4-ones | | Chromone | | Imidazole |

Spectroscopic and Structural Characterization Studies of 8 Bromochroman 4 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. In the context of chroman-4-one derivatives, the chemical shifts and coupling constants of the aromatic and heterocyclic ring protons are of particular interest.

For instance, in a study of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, it was observed that the coupling constants for protons on the aromatic ring vary depending on the substitution pattern. mdpi.com Specifically, for derivatives substituted at the 7-position, the coupling constant (J) between H-5 and H-6 ranges from 8.0 to 8.8 Hz, while the coupling between H-6 and H-8 is between 1.0 and 2.4 Hz. mdpi.com Similarly, for 5-substituted derivatives, the J-value for H-6 and H-7 is between 8.0 and 8.8 Hz. mdpi.com

In the case of 3-bromochroman-4-one (B190138), the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows a multiplet for the protons at the 2 and 3 positions (H-2a, H-2b, & H-3) between δ 4.53–4.65 ppm. nih.gov The aromatic protons H-6 and H-8 appear as a multiplet between δ 6.98–7.06 ppm, H-7 as a multiplet between δ 7.48–7.52 ppm, and H-5 as a doublet of doublets at δ 7.89 ppm with coupling constants of J = 1.60 and 7.92 Hz. nih.govresearchgate.net

The analysis of methyl 2-(7-bromo-4-oxochroman-3-yl)acetate reveals a doublet for the H-5 proton at δ 7.67 ppm (J = 8.3 Hz) and a multiplet for H-6 and H-8 protons around δ 7.10 ppm. mdpi.com The protons of the heterocyclic ring and the acetate (B1210297) group show characteristic signals at other chemical shifts. mdpi.com

¹H NMR Data for 8-Bromochroman-4-one and its Derivatives

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Solvent |

|---|---|---|---|---|---|

| 3-Bromochroman-4-one | H-2a, H-2b, H-3 | 4.53-4.65 | m | - | CDCl₃ |

| H-6, H-8 | 6.98-7.06 | m | - | CDCl₃ | |

| H-7 | 7.48-7.52 | m | - | CDCl₃ | |

| H-5 | 7.89 | dd | 1.60, 7.92 | CDCl₃ | |

| Methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | H-5 | 7.67 | d | 8.3 | CDCl₃ |

| H-6, H-8 | 7.10 | dd | 10.8, 2.4 | CDCl₃ | |

| H-2 | 4.54 | dd | 11.2, 5.3 | CDCl₃ | |

| H-2' | 4.24 | t | 11.7 | CDCl₃ | |

| OCH₃ | 3.66 | s | - | CDCl₃ | |

| H-3 | 3.25 | td | 12.8, 5.1 | CDCl₃ | |

| CH₂ | 2.86 | dd | 17.1, 4.8 | CDCl₃ | |

| CH₂' | 2.37 | dd | 17.1, 8.0 | CDCl₃ |

Data sourced from references nih.govresearchgate.netmdpi.com.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. ksu.edu.sa

For 3-bromochroman-4-one, the carbonyl carbon (C-4) resonates at a characteristic downfield shift of δ 185.21 ppm. nih.govresearchgate.net The carbon atom bearing the bromine (C-3) is found at δ 45.43 ppm, while the C-2 carbon appears at δ 71.26 ppm. nih.govresearchgate.net The aromatic carbons show signals in the range of δ 117.95 to 160.65 ppm. nih.govresearchgate.net

In substituted 2,2-dimethylchroman-4-one derivatives, the chemical shifts of the aromatic carbons are influenced by the nature and position of the substituent, a phenomenon that can be correlated with Hammett substituent constants. mdpi.comresearchgate.net However, the substituent effect on the ¹³C chemical shifts of the methylene (B1212753) group at C-3 and the methyl groups at C-2 is generally not observed. mdpi.com The carbonyl carbon (C=O) in ketones typically appears in the range of 205-220 ppm, while in acids and esters, it is found between 170-185 ppm. libretexts.org

¹³C NMR Data for this compound and its Derivatives

| Compound | Carbon | Chemical Shift (δ ppm) | Solvent |

|---|---|---|---|

| 3-Bromochroman-4-one | C-4 | 185.21 | CDCl₃ |

| C-9 | 160.65 | CDCl₃ | |

| C-5 | 136.74 | CDCl₃ | |

| C-7 | 128.24 | CDCl₃ | |

| C-6 | 122.33 | CDCl₃ | |

| C-10 | 118.77 | CDCl₃ | |

| C-8 | 117.95 | CDCl₃ | |

| C-2 | 71.26 | CDCl₃ | |

| C-3 | 45.43 | CDCl₃ | |

| Methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | C-4 | 191.7 | CDCl₃ |

| C=O (ester) | 171.6 | CDCl₃ | |

| C-8a | 161.9 | CDCl₃ | |

| C-5 | 130.5 | CDCl₃ | |

| C-6 | 128.6 | CDCl₃ | |

| C-7 | 125.2 | CDCl₃ | |

| C-4a | 121.0 | CDCl₃ | |

| C-8 | 119.3 | CDCl₃ | |

| C-2 | 70.5 | CDCl₃ | |

| OCH₃ | 52.1 | CDCl₃ | |

| C-3 | 42.3 | CDCl₃ | |

| CH₂ | 29.9 | CDCl₃ |

Data sourced from references nih.govresearchgate.netmdpi.com.

Mass Spectrometry Techniques (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. americanpharmaceuticalreview.com

The mass spectrum of 3-bromochroman-4-one shows a molecular ion peak corresponding to its molecular weight of 227.06 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For example, the HRMS data for methyl 2-(7-bromo-4-oxochroman-3-yl)acetate shows a calculated [M+H]⁺ ion at m/z 298.9913, with the found value being 298.9909, confirming the formula C₁₂H₁₂BrO₄. mdpi.com Similarly, for (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone, the calculated [M+H]⁺ is 560.7547 and the found value is 560.7548. mdpi.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is particularly useful for identifying functional groups.

A key feature in the IR spectrum of chroman-4-one derivatives is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1620-1670 cm⁻¹. specac.com For 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholin-3-one, a derivative, the C=O stretch is observed at 1648 cm⁻¹. asianpubs.org In addition to the carbonyl group, other characteristic bands include those for C-H stretching, C-O stretching, and aromatic C=C stretching.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. chemguide.co.uk The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy anti-bonding orbitals. chemguide.co.uk The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. bath.ac.uk

For chroman-4-one derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. ksu.edu.sa The presence of the aromatic ring and the carbonyl group gives rise to characteristic absorptions. The introduction of substituents on the aromatic ring can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, β-carotene, a highly conjugated system, absorbs in the visible region, making it colored. bath.ac.uk

X-ray Crystallography for Structural Elucidation

The crystal structure of 3-bromochroman-4-one reveals that the heterocyclic pyranone ring adopts a half-chair conformation. nih.govresearchgate.net The dihedral angle between the benzene (B151609) ring and the C3-C2-O1 plane of the pyranone ring is 43.03°. researchgate.net The C2 atom is flipped out of the plane of the benzene ring by 0.5734 Å. researchgate.net The supramolecular structure is stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions between symmetry-related benzene rings, with a centroid-centroid distance of 3.9464 Å. nih.govresearchgate.net

In a derivative, (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone, X-ray analysis unambiguously confirmed the installation of a bromo and a tribromomethyl group at the 2-methyl and C2 positions of the chromanone core, respectively. mdpi.com The use of bromine-containing fragments in crystallography can be advantageous as bromine's anomalous scattering can help in phasing and locating the fragment within a protein's binding pocket. lifechemicals.comrsc.org

Crystal Data for 3-Bromochroman-4-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0846 (7) |

| b (Å) | 7.9104 (6) |

| c (Å) | 10.9330 (8) |

| β (°) | 110.164 (2) |

| Volume (ų) | 818.71 (10) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Advanced X-ray Spectroscopy for Bromine Speciation

Advanced X-ray spectroscopy techniques, particularly those utilizing synchrotron radiation, offer powerful tools for the detailed investigation of the chemical state and local atomic environment of bromine in complex molecules like this compound and its derivatives. researchgate.netresearchgate.net Unlike more common laboratory-based methods such as portable X-ray fluorescence (XRF), which can identify the presence of bromine but are insensitive to its chemical form, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) provide in-depth information on bromine speciation. researchgate.netresearchgate.net

XAS is broadly categorized into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). ru.nltoray-research.co.jp Together, they provide a comprehensive picture of the bromine atom's electronic structure, oxidation state, and local coordination environment.

X-ray Absorption Near-Edge Structure (XANES)

The XANES region of the absorption spectrum, which covers the area around the absorption edge, is highly sensitive to the oxidation state and the geometry of the local environment of the absorbing atom. toray-research.co.jp For organobromine compounds, the Br K-edge XANES spectrum provides a distinctive fingerprint that can differentiate between various forms of bromine. nih.gov

The energy of the main absorption peak, or "white line," shifts with the formal oxidation state of the bromine atom. researchgate.net For instance, bromate (B103136) (Br(V)) exhibits an absorption maximum at a higher energy than bromide (Br(-I)). researchgate.net More relevant to this compound, XANES can distinguish between inorganic bromide and organically bound bromine. Organobromine compounds typically show discrete low-energy peaks that are absent in the spectra of inorganic bromide. researchgate.net

Furthermore, the shape and features of the near-edge spectrum can differentiate between bromine bonded to aliphatic and aromatic carbons. ru.nlnih.gov In the case of this compound, the bromine atom is bonded to an aromatic ring. Its XANES spectrum would be expected to show features characteristic of an sp2-hybridized carbon environment, which can be compared against spectra from model compounds like 4-bromophenol (B116583). ru.nlresearchgate.net This allows for the direct probing of the C-Br covalent bond's electronic nature.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region consists of oscillations extending several hundred electron volts beyond the absorption edge. toray-research.co.jp These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing bromine atom and the waves backscattered by neighboring atoms. ru.nl Analysis of the EXAFS spectrum provides quantitative information about the local atomic structure, including interatomic distances (bond lengths), coordination numbers, and the identity of neighboring atoms. researchgate.netmat-cs.com

For this compound, EXAFS analysis could precisely determine the Br-C bond length. It is well-established that the distance from a halogen to the first shell of carbon atoms is shorter for aromatic compounds compared to aliphatic ones. ru.nlnih.gov This technique could also identify and measure the distances to other nearby atoms, providing a detailed map of the bromine atom's immediate surroundings within the chromanone structure. researchgate.net Advanced analysis, including multiple-scattering calculations, can further refine the three-dimensional structure around the bromine atom, confirming its position on the aromatic ring and its spatial relationship to other parts of the molecule. researchgate.net

The combination of XANES and EXAFS provides a powerful, element-specific probe for characterizing the bromine speciation in this compound and its derivatives, offering insights that are unobtainable with other techniques.

Research Findings and Data

While specific XAS studies on this compound are not prevalent in the public literature, data from analogous organobromine compounds demonstrate the utility of the technique. The table below presents typical Br K-edge XANES absorption maxima for different bromine species, illustrating the sensitivity of the method to the bromine atom's chemical environment.

| Compound/Species | Type of Bromine | Br K-edge Absorption Maximum (eV) (Illustrative) |

| Potassium Bromide (KBr) | Inorganic (Br⁻) | ~13477.3 |

| Sodium Bromate (NaBrO₃) | Inorganic (Br⁵⁺) | ~13478.1 |

| 1-Bromoeicosane (B1265406) | Organic (Aliphatic) | ~13473 (low-energy peak) |

| 4-Bromophenol | Organic (Aromatic) | ~13473 (low-energy peak) |

Note: The energy values are illustrative to show relative differences and are based on data for model compounds. researchgate.net The spectra for 1-bromoeicosane and 4-bromophenol are distinguished by the shape and features of the post-edge region.

Biological and Medicinal Chemistry Significance of 8 Bromochroman 4 One and Its Analogues

Chromanone and Chromone (B188151) Scaffolds in Drug Discovery and Medicinal Chemistry

Chromanone and its related scaffold, chromone, are recognized as privileged structures in the realm of drug discovery and medicinal chemistry. nih.govacs.org These heterobicyclic systems, consisting of a benzene (B151609) ring fused to a dihydropyran or pyran ring, respectively, serve as versatile building blocks for designing and synthesizing novel therapeutic agents. nih.gov The seemingly minor structural difference between chromanone (lacking a C2-C3 double bond) and chromone results in significant variations in their biological activities, making both scaffolds of great interest to medicinal chemists. nih.gov

The chroman-4-one scaffold, in particular, is a key intermediate and a valuable building block in organic synthesis for creating new lead compounds. researchgate.net Its structural diversity has led to several categories of derivatives, including flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), many of which are naturally occurring compounds with a wide array of biological activities. researchgate.net The interest in these scaffolds stems from their ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects. This has established them as important moieties in drug discovery programs aimed at developing treatments for a range of conditions, including cancer, inflammation, and infectious diseases. nih.govacs.org

Antimicrobial Activities of Bromochromanone Derivatives

Antibacterial Efficacy Studies (e.g., against MRSA)

Derivatives of brominated compounds have shown notable potential as antibacterial agents, particularly against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The escalating threat of infectious diseases caused by such resistant strains underscores the urgent need for new antimicrobial agents. nih.gov

Bromophenol derivatives, for instance, have demonstrated significant antibacterial activity. nih.gov One study highlighted a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, for its potent activity against S. aureus and even the drug-resistant MRSA strain. nih.gov This compound was also found to inhibit biofilm formation, a common resistance mechanism in bacteria. nih.gov The antibacterial action of such compounds is often attributed to their ability to disrupt the bacterial cell wall and membrane, altering their permeability and interfering with essential metabolic pathways and protein functions. ajchem-a.com

In the context of chromanones, certain derivatives have been identified as potent antimicrobial agents. For example, some 3-benzylidene-4-chromanone (B8775485) derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a bromine atom into the structure can enhance this activity. While specific studies focusing solely on 8-bromochroman-4-one's efficacy against MRSA are not extensively detailed in the provided results, the broader class of brominated compounds and chromanone derivatives shows significant promise in this area. nih.govfrontiersin.org

| Compound/Derivative Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 3-Bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good antibacterial activity, inhibition of biofilm formation. | nih.gov |

| 3-Benzylidene-4-chromanone derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity. | nih.gov |

| Imidazothiazole derivatives with bromophenyl groups | MRSA | Potent, fast-acting, and able to kill persister cells. MIC values of 3.125–6.25 μg/ml. | frontiersin.org |

| 6-Bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, E. coli | Intrinsic antimicrobial activity and antibiotic enhancing properties. | nih.gov |

Antifungal Properties

The chromone scaffold and its derivatives have been investigated for their antifungal properties, showing promise against various fungal pathogens. nih.govfarmaciajournal.com The emergence of antifungal-resistant species, particularly within the Candida genus, has created a pressing need for new antifungal agents. asm.org

Recent studies have explored the antifungal potential of various chromone derivatives. For example, a study of 27 chromone derivatives against nine Candida species identified four chromone-3-carbonitriles with good antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. asm.orgresearchgate.net Notably, the most active among these was 6-bromochromone-3-carbonitrile, which was also found to significantly inhibit biofilm formation, a key virulence factor for C. albicans. asm.orgresearchgate.net This compound was shown to be fungicidal, killing C. albicans cells completely after a short exposure time. asm.org

Furthermore, 3-azolyl-4-chromanone phenyl hydrazones have exhibited antifungal potential against pathogens such as C. albicans, S. cerevisiae, A. niger, and M. gypseum. nih.gov The incorporation of a bromine atom into the chromone or chromanone structure appears to be a favorable modification for enhancing antifungal activity. asm.org

| Compound/Derivative | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 6-Bromochromone-3-carbonitrile | Candida albicans | MIC of 5 µg/mL; significantly inhibited biofilm formation; fungicidal. | asm.orgresearchgate.net |

| Chromone-3-carbonitriles | Nine Candida species | Good antifungal activity with MICs from 5 to 50 µg/mL. | asm.orgresearchgate.net |

| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Exhibited antifungal potential. | nih.gov |

Antiviral Activities (e.g., HIV, SIV)

Chromanone derivatives have been identified as possessing antiviral properties, including activity against the human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV). nih.govresearchgate.net Some chromanone derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that block the replication of HIV. nih.gov

For instance, the chromanone derivative 12-oxocalanolide A has been evaluated for its in vitro antiviral activities against HIV and SIV. nih.gov It was found to be an inhibitor of HIV-1 reverse transcriptase and demonstrated activity against various viral strains that were resistant to other NNRTIs. nih.gov This highlights the potential of the chromanone scaffold in developing new antiviral agents that can overcome existing drug resistance. The synchronization of HIV infection in vitro has become a valuable tool for studying the viral replication cycle and the effects of antiviral compounds. nih.gov

While direct studies on this compound's antiviral activity are not explicitly detailed, the broader class of chromanone derivatives shows significant promise in this therapeutic area. nih.govresearchgate.net

Anti-Inflammatory and Immunomodulatory Effects

Chromanone and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Inflammation is a key component of many diseases, and its dysregulation can lead to chronic inflammatory conditions. nih.gov Natural products are a promising source for new anti-inflammatory agents. nih.govmdpi.com

Certain naturally occurring flavanones, which are 2-phenyl chroman-4-one derivatives, such as naringenin, are known for their anti-inflammatory and immune system modulating effects. researchgate.net Synthetic chromanone derivatives have also been developed with anti-inflammatory activity. researchgate.net For example, some homoisoflavanone analogues synthesized from chromanone derivatives have shown anti-inflammatory effects. researchgate.net

The mechanism of action for the anti-inflammatory effects of some related compounds involves the inhibition of pro-inflammatory cytokine production. For instance, braylin, a natural coumarin (B35378), has been shown to reduce the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in activated macrophages. plos.org This effect was linked to the activation of the glucocorticoid receptor and inhibition of NF-κB transcriptional activity. plos.org Similarly, certain brominated compounds have been shown to inhibit the production of inflammatory cytokines. nih.gov While direct evidence for this compound is limited, the anti-inflammatory potential of the broader chromanone class is well-documented. nih.govresearchgate.net

Anticancer and Antitumor Potentials

The chromanone and chromone scaffolds are recognized for their potential in the development of anticancer agents. nih.govnih.gov Many natural and synthetic chromanone analogues exhibit significant anticancer and antitumor activities against various cancer cell lines. nih.gov

Derivatives of 7-bromochroman-4-one (B108298) have demonstrated notable anticancer potential. Research has shown that these derivatives can exhibit significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells, with some derivatives showing IC50 values in the low micromolar range. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as Sirtuin 2 (SIRT2). SIRT2 plays a crucial role in regulating cellular processes like apoptosis and the cell cycle. Chroman-4-one analogues have been specifically designed as potential SIRT2 inhibitors with antiproliferative properties in cancer cells. acs.org

The mechanisms underlying the anticancer effects of related compounds are diverse. They can include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway. nih.govfrontiersin.org For example, the isoflavone (B191592) formononetin (B1673546) has been shown to combat cancer progression by inducing apoptosis and arresting the cell cycle through the modulation of such pathways. nih.gov Antimicrobial peptides, some of which share structural motifs with parts of these compounds, also exhibit antitumor activities, often by selectively disrupting the cancer cell membrane. nih.gov

| Compound/Derivative Class | Cancer Cell Line/Model | Mechanism of Action/Key Findings | Reference |

|---|---|---|---|

| 7-Bromochroman-4-one derivatives | Breast (MDA-MB-231) and lung cancer cells | Significant cytotoxic effects; inhibition of cancer cell proliferation. | |

| Chroman-4-one analogues | Cancer cells | Inhibition of Sirtuin 2 (SIRT2); antiproliferative properties. | acs.org |

| Formononetin (isoflavone) | Various cancer types | Induces apoptosis, arrests cell cycle, modulates PI3K/AKT pathway. | nih.gov |

| Coumarins | Various cancer models | Inhibition of carbonic anhydrase, targeting PI3K/Akt/mTOR signaling, inducing apoptosis. | frontiersin.org |

Inhibition of Cancer Cell Proliferation

Derivatives of chroman-4-one have demonstrated notable potential in inhibiting the growth of various cancer cell lines. Research has shown that specific analogues exhibit significant cytotoxic effects against cancer cells, including those of the breast and lung. The mechanism of action is often linked to the induction of apoptosis through pathways such as the mitochondrial pathway and the inhibition of cell cycle progression.

Studies on trisubstituted 2-alkyl-chroman-4-ones have identified them as potent inhibitors of cancer cell proliferation. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer cells. The presence and nature of substituents on the chroman-4-one core are critical for their antiproliferative activity. For example, a pentyl group at the 2-position of a 6-bromochroman-4-one (B184902) was found to be important for its inhibitory activity. helsinki.fi

The process of metastasis, which involves cancer cell migration and invasion, is a critical aspect of cancer progression. sigmaaldrich.com The ability of chroman-4-one derivatives to interfere with cell proliferation pathways suggests their potential in addressing this complex process. sigmaaldrich.comprecisionwellbeing.co.nz

Modulation of Sirtuin Enzymes (e.g., Sirt2 Inhibitors)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. aginganddisease.orgnih.gov Their dysregulation has been implicated in several diseases, including cancer, making them attractive therapeutic targets. aginganddisease.orgnih.gov Specifically, Sirtuin 2 (Sirt2) has been identified as a key enzyme in cancer progression, and its inhibition has been shown to reduce cancer cell proliferation. helsinki.fi

Chroman-4-one derivatives have emerged as selective inhibitors of Sirt2. helsinki.fi The inhibitory potency and selectivity of these compounds are highly dependent on their substitution pattern. For example, a study on chroman-4-one-based inhibitors revealed that the presence of a bromide at the 8-position and a chloride at the 6-position, along with a pentyl group at the 2-position, contributed to potent Sirt2 inhibition. helsinki.fi The 8-bromo substituent is believed to be buried in a hydrophobic pocket of the enzyme, contributing to the binding affinity. helsinki.fi

The development of potent and selective Sirt2 inhibitors is a key strategy in anticancer drug discovery. aginganddisease.org The chroman-4-one scaffold provides a valuable template for designing such inhibitors, with the 8-bromo substitution playing a significant role in modulating their activity. helsinki.fi

Neurodegenerative Disease Therapeutics

Neurodegenerative diseases like Alzheimer's are complex conditions characterized by progressive neuronal loss. nrgtherapeutics.comharnesstx.commdpi.comdst.gov.in The development of multi-target-directed ligands is a promising therapeutic strategy. Chroman-4-one derivatives have been investigated for their potential to address multiple pathological factors in these diseases. nih.gov

Acetylcholinesterase (AChE) Inhibition

A deficiency in the neurotransmitter acetylcholine (B1216132) is a key feature of Alzheimer's disease. europeanreview.orgscielo.org.co Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a major therapeutic approach. europeanreview.orgscielo.org.cojppres.com Chroman-4-one derivatives have been explored as potential AChE inhibitors. nih.govnih.govnih.gov

Hybrid molecules combining the chroman-4-one scaffold with other pharmacophores have shown potent AChE inhibitory activity. For instance, a series of tacrine-homoisoflavonoid hybrids, which incorporate a chroman-4-one moiety, were found to be potent inhibitors of both AChE and monoamine oxidase-B (MAO-B). nih.gov One such hybrid, with a 6-carbon linker, exhibited an IC50 value of 67.9 nM against AChE. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. mayoclinic.orgdrugs.comwikipedia.org Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease and has been explored for Alzheimer's disease. mayoclinic.orgwikipedia.org

As mentioned, tacrine-homoisoflavonoid hybrids containing a chroman-4-one structure have demonstrated significant MAO-B inhibitory activity. nih.gov The most potent compound in one study showed an IC50 value of 0.401 µM against MAO-B, highlighting the potential of these hybrids as multifunctional agents for neurodegenerative diseases. nih.gov

Anti-β-Amyloid Aggregation Activities

The aggregation of β-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. biolegend.comunibo.itmazums.ac.irbosterbio.com Inhibiting this aggregation process is a key therapeutic goal. unibo.itmazums.ac.irup.ac.za Some chroman-4-one derivatives have shown potential in this area.

While direct studies on this compound's anti-Aβ aggregation activity are limited, related isochroman-4-one (B1313559) derivatives have been shown to possess moderate anti-Aβ aggregation efficacy. nih.govnih.gov This suggests that the broader chromanone scaffold could be a valuable starting point for developing agents that target Aβ aggregation.

Antioxidant and Enzyme-Inhibitory Mechanisms

Oxidative stress is a significant contributor to the pathology of various diseases, including neurodegenerative disorders. scielo.org.comdpi.com Natural compounds with antioxidant properties have been investigated for their therapeutic potential. mdpi.commdpi.com Enzyme inhibition is another crucial mechanism through which small molecules can exert therapeutic effects. wikipedia.orgdrughunter.com

Derivatives of 1-benzopyran-4-one, the core structure of chroman-4-one, have been synthesized and shown to possess both antioxidant activity and the ability to inhibit enzymes like aldose reductase. nih.gov The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals. mdpi.com

The inhibitory action of these compounds on enzymes is based on their ability to bind to the enzyme, often at the active site, and block its function. wikipedia.org The nature of this binding can be reversible or irreversible. drughunter.com The chroman-4-one scaffold has been shown to be a versatile platform for developing inhibitors for a range of enzymes. nih.govnrfhh.com

Table of Research Findings on Chroman-4-one Derivatives:

| Compound Class | Biological Activity | Target/Mechanism | Key Findings |

| Trisubstituted 2-alkyl-chroman-4-ones | Anticancer | Inhibition of cancer cell proliferation | IC50 values in the low micromolar range against breast and lung cancer cells. helsinki.fi |

| Chroman-4-one derivatives | Sirt2 Inhibition | Selective inhibition of Sirtuin 2 | 8-bromo substituent contributes to binding in a hydrophobic pocket. helsinki.fi |

| Tacrine-homoisoflavonoid hybrids | Neurotherapeutics | AChE and MAO-B inhibition | Potent dual inhibitors with IC50 values in the nanomolar to low micromolar range. nih.gov |

| Isochroman-4-one derivatives | Neurotherapeutics | Anti-Aβ aggregation | Moderate efficacy in inhibiting β-amyloid aggregation. nih.govnih.gov |

| 1-Benzopyran-4-one derivatives | Antioxidant & Enzyme Inhibition | Aldose reductase inhibition, radical scavenging | Possess both antioxidant and enzyme-inhibitory properties. nih.gov |

Interaction with Oxidative Stress Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Enzymes such as superoxide dismutase (SOD) and catalase (CAT) are crucial components of the cellular antioxidant defense system. biotrend.comlibretexts.org SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂), while catalase decomposes H₂O₂ into water and oxygen. biotrend.comlibretexts.org

While direct studies on the interaction of this compound with superoxide dismutase and catalase are not extensively documented in publicly available research, the broader class of chromanones and related flavonoids has been investigated for their antioxidant properties. researchgate.net Some polyphenolic compounds, which share structural similarities with the chromanone core, have been shown to mimic superoxide dismutase activity. researchgate.net For instance, certain flavonoids can scavenge superoxide radicals and participate in catalytic cycles similar to SOD. researchgate.net

The general mechanism of antioxidant activity for many flavonoids involves donating a hydrogen atom to neutralize free radicals. The substitution pattern on the chromanone ring is critical in defining this activity. While specific data for the 8-bromo derivative is scarce, it is plausible that it could modulate oxidative stress, a hallmark of many chromanone derivatives.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a suite of antioxidant and detoxification genes. mdpi.comfrontiersin.org Activation of the Nrf2 pathway is considered a promising therapeutic strategy for diseases associated with oxidative stress. mdpi.comfrontiersin.org

Studies on chromone-containing multi-target-directed ligands have demonstrated their potential to activate the Nrf2/ARE (Antioxidant Response Element) pathway. mdpi.com In one such study, several chromone derivatives were found to be potent activators of this pathway, with some compounds showing greater activity than the reference compound, tert-butylhydroquinone (B1681946) (tBHQ). mdpi.com These compounds were shown to induce the expression of Nrf2-target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.com Although this research did not specifically test this compound, it provides strong evidence that the chromone scaffold is a viable starting point for the development of Nrf2 activators. The electronic properties conferred by a bromine atom at the 8-position could potentially modulate this activity.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. google.com Consequently, protein kinase inhibitors are a major focus of drug discovery efforts. dundee.ac.ukpromega.com

The chroman-4-one scaffold has been identified as a promising framework for the development of selective protein kinase inhibitors. gu.se Notably, derivatives of chroman-4-one have been developed as potent and selective inhibitors of Sirtuin 2 (Sirt2), a class III histone deacetylase that also possesses protein kinase activity. gu.se One study highlighted that functionalized 2-alkyl substituted chroman-4-one and chromone derivatives were selective inhibitors of the Sirt2 enzyme, with some compounds exhibiting IC₅₀ values in the low micromolar range. gu.se The inhibition of Sirt2 by these compounds led to a significant reduction in the proliferation of breast and lung cancer cells. gu.se This indicates that chroman-4-one-based Sirt2 inhibitors could be valuable for further investigation in cancer therapy. While these studies did not specifically focus on this compound, they underscore the potential of this class of compounds as protein kinase inhibitors.

Role in Agrochemical Development

The development of new agrochemicals is crucial for crop protection and ensuring food security. nih.govmdpi.com The chemical industry is continually screening new molecules for potential use as pesticides, including herbicides, insecticides, and fungicides. scientificbeekeeping.com Natural products and their synthetic analogues often serve as inspiration for the development of new agrochemicals.

Chromanone derivatives have been explored for their potential in agrochemical development. For instance, research has been conducted on the quantitative structure-activity relationships of 2-heteroaryl-4-chromanone derivatives for the development of novel pesticides. thegoodscentscompany.com While specific studies detailing the use of this compound in agrochemical formulations are not widely reported, the known biological activities of chromanones, such as antifungal and insecticidal properties, suggest that this class of compounds is of interest to the agrochemical industry. The introduction of a bromine atom can enhance the biological activity and modify the environmental fate of a molecule, making brominated compounds a subject of ongoing investigation in this field.

Structure-Activity Relationship (SAR) Studies of Bromochromanone Derivatives

The biological activity of chromanone derivatives is highly dependent on the nature and position of substituents on the chromanone core. Structure-activity relationship (SAR) studies are therefore essential for the rational design of new analogues with improved potency and selectivity. nih.govnih.gov

Influence of Bromine Position on Biological Activity

For example, 7-bromochroman-4-one derivatives have been shown to exhibit significant anticancer activity, with their mechanism often attributed to the inhibition of enzymes like Sirt2. The bromine at the 7-position is thought to enhance biological activity by modifying the electronic properties of the chroman framework. In contrast, 3-bromochroman-4-one (B190138) has been used as an intermediate in the synthesis of compounds with anti-inflammatory and antifungal activities. researchgate.net

The position of the bromine atom can affect not only the electronic distribution and reactivity of the molecule but also its steric interactions with biological targets. Therefore, the distinct pharmacological profiles observed for different bromo-isomers of chroman-4-one highlight the critical role of the substitution pattern in determining the biological and medicinal chemistry significance of these compounds.

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of bromochromanone derivatives can be fine-tuned by introducing other substituents onto the chromanone scaffold. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

SAR studies on various chroman-4-one derivatives have revealed several key trends:

Substitution at C-2 and C-3: The introduction of various groups at the C-2 and C-3 positions of the chromanone ring has been extensively explored. For instance, in the context of Sirt2 inhibition, 2-alkyl substituted chroman-4-ones have shown significant activity. gu.se

Aromatic Ring Substituents: Modifications on the benzene ring of the chromanone scaffold can also have a significant impact. For example, the presence of hydroxyl or methoxy (B1213986) groups can modulate the antioxidant activity of these compounds. researchgate.net

Combined Substitutions: The combination of a bromine atom with other functional groups can lead to compounds with enhanced or novel activities. For example, the introduction of a fluorine atom in addition to bromine has been explored to improve metabolic stability and bioavailability.

The following table summarizes the impact of substituent modifications on the biological activities of various chromanone derivatives, providing a basis for understanding the potential pharmacological profiles of this compound analogues.

| Compound Class | Substituent Modification | Observed Biological Activity | Reference |

| Chroman-4-ones | 2-Alkyl substitution | Sirt2 inhibition, anticancer | gu.se |

| Chroman-4-ones | 7-Bromo substitution | Anticancer, Sirt2 inhibition | |

| Chroman-4-ones | 3-Bromo substitution | Intermediate for anti-inflammatory and antifungal agents | researchgate.net |

| Chromones | Various substitutions | Nrf2 pathway activation | mdpi.com |

| 2-Heteroaryl-4-chromanones | Various substitutions | Potential as pesticides | thegoodscentscompany.com |

These findings collectively underscore the versatility of the chroman-4-one scaffold and the critical role that substituent modifications, including the position of a bromine atom, play in defining the biological and medicinal chemistry significance of this class of compounds. Further research specifically focused on this compound and its derivatives is warranted to fully elucidate their therapeutic and agrochemical potential.

Computational and Theoretical Investigations of 8 Bromochroman 4 One

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most valuable of these is molecular docking, a method used to predict the preferred orientation of one molecule (a ligand, such as 8-Bromochroman-4-one) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This approach is fundamental in structure-based drug design for predicting ligand-protein interactions and estimating the strength of their binding. nih.gov

Molecular docking simulations place the this compound molecule into the binding site of a target protein and score the different binding poses. This analysis reveals the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For instance, in studies of similar chroman-4-one scaffolds with the enzyme Pteridine Reductase 1 (PTR1), a key drug target in parasites, specific interactions were identified that are crucial for binding. nih.gov The chroman-4-one core was observed to engage in a π-sandwich interaction with a phenylalanine residue (Phe97) and the nicotinamide (B372718) portion of the NADP+ cofactor. nih.gov The carbonyl group at the 4-position is critical, often forming hydrogen bonds with amino acid residues like Arginine (Arg14), while the ether oxygen can interact with residues such as Aspartate (Asp161) and Tyrosine (Tyr174). nih.gov

Table 1: Illustrative Ligand-Protein Interactions for a Chroman-4-one Scaffold This table is based on interactions observed for a general chroman-4-one derivative targeting TbPTR1 and serves as an example of what would be analyzed for this compound. nih.gov

| Interacting Ligand Group | Protein Residue/Cofactor | Interaction Type | Distance (Å) |

| Carbonyl Group (C4=O) | Arg14 | Hydrogen Bond | ~2.9 |

| Ether Oxygen (O1) | Asp161, Tyr174 | Polar Interaction | ~3.5 |

| Chromanone Aromatic Ring | Phe97, NADP+ | π-Sandwich | N/A |

| 6-hydroxyl Group | Ser95, NADP+ | Hydrogen Bond | ~3.1 - 3.4 |

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. This is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. nih.gov For example, in silico screening of 6-substituted 3-formyl chromone (B188151) derivatives against the insulin-degrading enzyme (IDE) showed binding energies ranging from -7.9 to -8.5 kcal/mol. nih.gov

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can provide more refined binding free energy predictions after a docking simulation. These calculations confirmed that chromanone-based inhibitors form energetically favorable and stable complexes with their target enzymes. ambeed.com For this compound, these predictive studies would be essential to rank its potential efficacy against various biological targets and compare it to other known inhibitors or structural analogues.

Table 2: Example of Predicted Binding Affinities for Chromone Analogues Against Insulin-Degrading Enzyme (IDE) This data illustrates the type of output generated in docking studies and is based on findings for related chromone compounds. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 6-isopropyl-3-formyl chromone | IDE | -8.5 |

| Myricetin (Reference) | IDE | -8.4 |

| Vitexin (Reference) | IDE | -8.3 |

| Dapagliflozin (Standard) | IDE | -7.9 |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy for investigating the electronic structure and reactivity of molecules. DFT is used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and the energies of reaction pathways, providing deep insights that complement experimental data. d-nb.infoacs.org